REACTION_CXSMILES
|
[I:1]Cl.[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][CH:5]=1>CO.C(O)(=O)C>[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[O:9])=[CH:6][C:5]=1[I:1]
|
Name
|
|
Quantity
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47 g
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Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred for 70 hr under N2 at 25° C
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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A precipitate was collected by filtration
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Type
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ADDITION
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Details
|
The filtrate was diluted with water
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Type
|
FILTRATION
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Details
|
a second crop of crystals collected by filtration
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Type
|
CUSTOM
|
Details
|
A third crop was obtained by evaporation of solvent from the second filtrate
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Type
|
CUSTOM
|
Details
|
The combined solids were recrystallized from 95% ethanol
|
Type
|
CUSTOM
|
Details
|
The solid which precipitated
|
Type
|
CUSTOM
|
Details
|
was collected (28 g)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from MeOH
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration (2.0 g)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness in vacuo
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)N)C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 30.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |